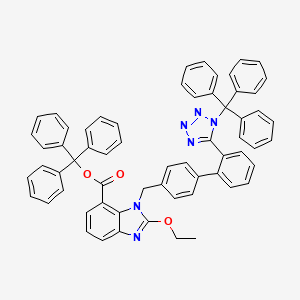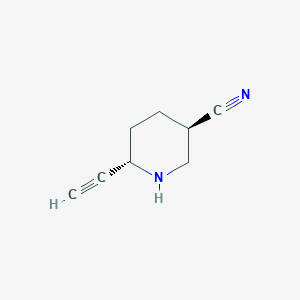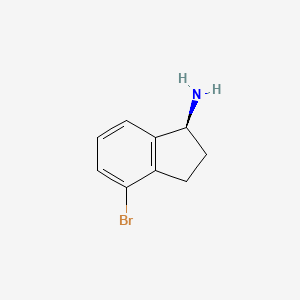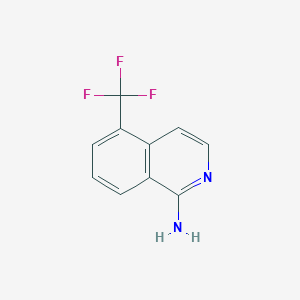
TITANIUMOXY-SULFAT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium oxysulfate, also known as titanium(IV) oxysulfate, is a chemical compound with the formula TiOSO₄. It is a white or slightly yellow powder that is highly soluble in water and exhibits hygroscopic properties. This compound is commonly used as a precursor in the production of titanium dioxide, which is widely utilized in various industrial applications such as pigments, photocatalysts, and coatings.
Wissenschaftliche Forschungsanwendungen
Titanium oxysulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of titanium dioxide, which is employed in photocatalysis, solar cells, and self-cleaning surfaces.
Biology: Titanium dioxide derived from titanium oxysulfate is used in biomedical applications such as drug delivery systems and biosensors.
Medicine: Titanium dioxide is utilized in medical implants and prosthetics due to its biocompatibility and corrosion resistance.
Wirkmechanismus
Target of Action
Titanium Oxysulfate (TiOSO4) primarily targets the process of synthesizing Titanium Dioxide (TiO2) from ilmenite . TiO2 is a compound with various strategic applications, including dye-sensitized solar cells, photocatalysts, and water splitting .
Mode of Action
The mode of action of Titanium Oxysulfate involves its role as a precursor in the synthesis of TiO2 . The process entails the dissolution of ilmenite ore (FeTiO3) in aqueous sulfuric acid, which precipitates the Fe while retaining the Ti in solution . This is followed by dilution or heating of the Ti sulfate solution to precipitate the pure form of TiO2 .
Biochemical Pathways
The biochemical pathway involved in the action of Titanium Oxysulfate is the conversion of ilmenite into TiO2 . This process involves a hydrothermal reaction, water leaching at 40 °C, and sulfuric acid leaching with two different concentrations of 3 and 18 M at 90 °C . The effectiveness of these treatments is noticeable as the grain size becomes smaller after water and acid leaching .
Result of Action
The result of Titanium Oxysulfate’s action is the successful synthesis of TiO2, which is useful for various strategic applications . It can also be used in the synthesis of freeze-dried titania foams, and WO3-loaded TiO2 photocatalyst applicable for the oxidation of trans-ferulic acid to vanillin .
Action Environment
The action environment significantly influences the efficacy and stability of Titanium Oxysulfate. For instance, increasing the sulfuric acid concentration up to 18 M provides a more stable TiOSO4 solution for the purpose of TiO2 formation . Furthermore, the reaction time during the hydrothermal process also impacts the concentration of titanium element in the filtrate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium oxysulfate can be synthesized through several methods, including the reaction of titanium dioxide with sulfuric acid. One common method involves the following steps:
Mixing Titanium Dioxide and Sulfuric Acid: Titanium dioxide (TiO₂) is mixed with concentrated sulfuric acid (H₂SO₄) to form a slurry.
Heating: The mixture is heated to initiate the reaction, resulting in the formation of titanium oxysulfate and water.
Filtration and Purification: The resulting solution is filtered to remove impurities and then purified to obtain titanium oxysulfate.
Another method involves the flotation of titanium concentrate, where titanium concentrate powder is mixed with concentrated sulfuric acid and subjected to an acid hydrolysis reaction. The mixture is then leached and filtered to obtain the titanium oxysulfate solution .
Industrial Production Methods
In industrial settings, titanium oxysulfate is often produced by the sulfate process, which involves the following steps:
Dissolution of Ilmenite Ore: Ilmenite ore (FeTiO₃) is dissolved in aqueous sulfuric acid, which precipitates the iron while retaining the titanium in solution.
Precipitation of Titanium Dioxide: The titanium sulfate solution is then diluted or heated to precipitate pure titanium dioxide (TiO₂), with titanium oxysulfate as an intermediate product.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium oxysulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, titanium oxysulfate hydrolyzes to form titanium dioxide and sulfuric acid.
Thermal Decomposition: Upon heating, titanium oxysulfate decomposes to produce titanium dioxide and sulfur oxides.
Reduction: Titanium oxysulfate can be reduced to titanium(III) compounds under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent used in the hydrolysis of titanium oxysulfate.
Thermal Decomposition: High temperatures are required for the thermal decomposition of titanium oxysulfate.
Reduction: Reducing agents such as hydrogen or carbon monoxide can be used to reduce titanium oxysulfate.
Major Products Formed
Hydrolysis: Titanium dioxide (TiO₂) and sulfuric acid (H₂SO₄).
Thermal Decomposition: Titanium dioxide (TiO₂) and sulfur oxides (SO₂ and SO₃).
Reduction: Titanium(III) compounds and sulfur oxides.
Vergleich Mit ähnlichen Verbindungen
Titanium oxysulfate can be compared with other titanium compounds such as:
Titanium(IV) Sulfate (Ti(SO₄)₂): Unlike titanium oxysulfate, titanium(IV) sulfate has a lower titanium content and is less commonly used as a precursor for titanium dioxide.
Titanium(IV) Isopropoxide (Ti(OCH(CH₃)₂)₄): This compound is used in sol-gel processes for the synthesis of titanium dioxide but differs in its reactivity and application scope.
Titanium(IV) Chloride (TiCl₄): Titanium(IV) chloride is a volatile liquid used in the production of titanium metal and titanium dioxide, but it requires different handling and reaction conditions compared to titanium oxysulfate.
Titanium oxysulfate is unique due to its high titanium content and its role as an intermediate in the production of titanium dioxide, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
123334-00-9 |
|---|---|
Molekularformel |
O5STi |
Molekulargewicht |
159.93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)


![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1141565.png)




